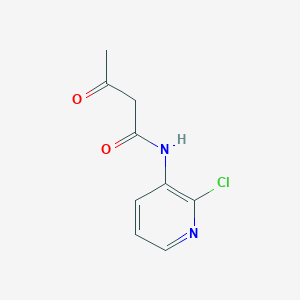

N-(2-chloropyridin-3-yl)-3-oxobutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloropyridin-3-yl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-6(13)5-8(14)12-7-3-2-4-11-9(7)10/h2-4H,5H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDMCLJJZJFIRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(N=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of N 2 Chloropyridin 3 Yl 3 Oxobutanamide Within Heterocyclic and Amide Chemistry

N-(2-chloropyridin-3-yl)-3-oxobutanamide is firmly rooted in two significant domains of organic chemistry: heterocyclic chemistry and amide chemistry. The presence of the pyridine (B92270) ring classifies it as a heterocyclic compound, a broad and vital class of molecules that contain atoms of at least two different elements in their cyclic structures. slideshare.net The pyridine nucleus, a six-membered aromatic ring containing one nitrogen atom, is a ubiquitous feature in numerous biologically active molecules, including vitamins and alkaloids. nih.gov

Simultaneously, the molecule is characterized by its amide functional group (–C(=O)N–), which links the pyridine ring to the 3-oxobutanamide side chain. Amide bonds are fundamental in nature, most notably forming the peptide bonds that link amino acids into proteins. rsc.org In synthetic chemistry, the amide group is valued for its stability and its ability to participate in various chemical transformations. The specific arrangement in this compound, where the amide is adjacent to a ketone, forms a β-ketoamide structure, a motif known for its unique reactivity and synthetic utility. researchgate.net

Synthetic Methodologies and Strategies for N 2 Chloropyridin 3 Yl 3 Oxobutanamide and Its Analogues

Established Synthetic Routes for Amide Formation Involving 2-Chloropyridin-3-amine and Acetoacetic Acid Derivatives

The primary and most established method for the synthesis of N-(2-chloropyridin-3-yl)-3-oxobutanamide involves the direct condensation of 2-chloropyridin-3-amine with an acetoacetic acid derivative, typically an ester like ethyl acetoacetate (B1235776). This reaction is analogous to the synthesis of similar N-aryl-3-oxobutanamides. researchgate.netraco.cat

A common approach is the thermal fusion of the reactants without a solvent. raco.cat In a typical procedure, equimolar amounts of 2-chloropyridin-3-amine and ethyl acetoacetate are heated together at elevated temperatures. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of 2-chloropyridin-3-amine attacks the carbonyl carbon of the ester group of ethyl acetoacetate, leading to the formation of the amide bond and the elimination of ethanol.

Table 1: Typical Reaction Conditions for the Synthesis of N-pyridyl-3-oxobutanamide Analogues

| Parameter | Value/Condition | Reference |

| Reactants | 2-Aminopyridine (B139424), Ethyl Acetoacetate | raco.cat |

| Solvent | None (fusion) | raco.cat |

| Temperature | 130°C | raco.cat |

| Reaction Time | 2 hours | raco.cat |

| Product | N-2-pyridyl–3-oxobutanamide | raco.cat |

| Yield | 60% | raco.cat |

Note: This data is for the analogous compound N-2-pyridyl–3-oxobutanamide and serves as a model for the synthesis of this compound.

Exploration of Novel Catalytic Approaches and Reaction Conditions for Synthesis

To overcome the limitations of thermal condensation, research is moving towards exploring novel catalytic approaches and milder reaction conditions. While specific catalysts for the synthesis of this compound are not extensively documented, developments in amide bond formation for related compounds suggest several promising avenues.

For instance, the use of Lewis acid catalysts could potentially lower the reaction temperature and time by activating the carbonyl group of the acetoacetic acid derivative, making it more susceptible to nucleophilic attack. Furthermore, enzymatic catalysis offers a highly selective and environmentally benign alternative. Lipases, for example, are known to catalyze acylation reactions in organic solvents and could be explored for this synthesis.

Palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of many N-aryl compounds, could also be adapted. nih.gov While typically used for C-N bond formation with aryl halides, modifications of these catalytic systems might be applicable to amide synthesis under the right conditions.

Optimization of Reaction Parameters for Enhanced Yield and Regioselectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Temperature: Lowering the reaction temperature can minimize the formation of byproducts. A systematic study to find the optimal balance between reaction rate and selectivity is necessary.

Solvent: While the solvent-free approach is common, the use of a high-boiling, inert solvent could allow for better temperature control and improved mixing of reactants.

Reactant Ratio: Adjusting the molar ratio of 2-chloropyridin-3-amine to the acetoacetic acid derivative can influence the reaction equilibrium and potentially drive the reaction towards higher product formation.

Catalyst Loading: In catalytic approaches, the amount of catalyst used will significantly impact the reaction rate and cost-effectiveness. Optimization of catalyst loading is therefore a critical step.

Regioselectivity is generally not a major concern in this specific reaction, as the amino group of 2-chloropyridin-3-amine is the primary nucleophilic site for acylation.

Application of Green Chemistry Principles in the Synthesis of Related Compounds

The principles of green chemistry are increasingly being applied to the synthesis of pyridine (B92270) derivatives to reduce the environmental impact of chemical processes. Several strategies can be envisioned for a greener synthesis of this compound and its analogues.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including pyridines. google.com This technique can provide rapid and uniform heating, often leading to cleaner reactions with fewer side products.

Multicomponent Reactions (MCRs): Designing a one-pot, multicomponent reaction that combines the synthesis of the pyridine ring and the subsequent amidation would be a highly efficient and atom-economical approach. sciencepublishinggroup.com

Solvent Selection and Solvent-Free Conditions: The established fusion method is inherently a green approach as it avoids the use of solvents. raco.cat For syntheses requiring a solvent, the choice of greener alternatives such as water, ethanol, or ionic liquids should be prioritized.

Use of Renewable Starting Materials: While the immediate precursors for this synthesis are derived from petrochemical sources, long-term green chemistry goals would involve exploring pathways from renewable biomass.

Table 2: Potential Green Chemistry Approaches for Pyridine Derivative Synthesis

| Green Chemistry Principle | Application | Potential Benefits |

| Alternative Energy Sources | Microwave-assisted synthesis | Reduced reaction time, increased yield |

| Atom Economy | Multicomponent reactions | Fewer synthetic steps, less waste |

| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions | Reduced environmental impact, improved safety |

| Catalysis | Use of reusable or biodegradable catalysts | Reduced waste, lower energy requirements |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular structure of this compound by providing detailed information about the ¹H and ¹³C atomic environments. Analysis of chemical shifts, coupling constants, and correlation spectra allows for the unambiguous assignment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum reveals the connectivity of protons. The 2-chloropyridine (B119429) ring exhibits a characteristic set of signals in the aromatic region. Due to the electron-withdrawing nature of the chlorine atom and the nitrogen atom, the pyridine protons are expected to be deshielded, appearing at lower fields. The proton at position 6 would likely be the most downfield, followed by the protons at positions 4 and 5. The side chain presents distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and amide (NH) protons. The methyl protons typically appear as a singlet, while the methylene protons, being adjacent to two carbonyl groups, would also likely be a singlet. The amide proton signal is often broad and its chemical shift can be solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would show nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The two carbonyl carbons (C=O) of the 3-oxobutanamide moiety are the most deshielded, appearing furthest downfield. The carbons of the 2-chloropyridine ring would appear in the aromatic region, with their specific shifts influenced by the chlorine and amide substituents. The C2 carbon, bonded to both chlorine and nitrogen, would be significantly affected. The methyl and methylene carbons of the side chain would appear at the most upfield positions. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity. A COSY spectrum would show correlations between adjacent protons on the pyridine ring, confirming their relative positions. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for definitive assignment of the carbon signals based on the already assigned proton spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (acetyl) | ~2.3 | s (singlet) |

| CH₂ (methylene) | ~3.6 | s (singlet) |

| H-5 (pyridine) | ~7.4 | dd |

| H-4 (pyridine) | ~8.1 | dd |

| H-6 (pyridine) | ~8.4 | dd |

| NH (amide) | ~9.5 | br s (broad singlet) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (acetyl) | ~30 |

| CH₂ (methylene) | ~50 |

| C-5 (pyridine) | ~123 |

| C-3 (pyridine) | ~130 |

| C-4 (pyridine) | ~140 |

| C-6 (pyridine) | ~147 |

| C-2 (pyridine) | ~150 |

| C=O (amide) | ~165 |

| C=O (ketone) | ~202 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula (C₉H₉ClN₂O₂). The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺) and its corresponding [M+2]⁺ peak, with a relative intensity ratio of approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. ESI is a softer ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond and the butanamide side chain. Common fragmentation patterns could include:

Cleavage of the C(O)-N bond, leading to the formation of the 2-chloro-3-aminopyridine cation and a neutral ketene (B1206846) fragment.

McLafferty rearrangement involving the transfer of a gamma-hydrogen from the side chain to the carbonyl oxygen, followed by cleavage.

Loss of the acetyl group (CH₃CO) or the entire acetoacetyl group.

Cleavage within the pyridine ring, although this is generally less favorable.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Adduct | Predicted m/z (for ³⁵Cl) |

| [M]⁺ | 212.03 |

| [M+H]⁺ | 213.04 |

| [M+Na]⁺ | 235.02 |

| [M+K]⁺ | 250.99 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the various functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands:

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=O Stretches: Two distinct and strong absorption bands are expected in the carbonyl region. The amide carbonyl (Amide I band) typically appears around 1680-1700 cm⁻¹, while the ketone carbonyl stretch is expected at a higher frequency, around 1715-1725 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations from the pyridine ring would be visible in the 1450-1600 cm⁻¹ region.

N-H Bend: The amide N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹.

C-N Stretch: The amide C-N stretching vibration would appear in the 1200-1350 cm⁻¹ range.

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Ketone C=O | Stretch | 1715 - 1725 |

| Amide C=O | Stretch (Amide I) | 1680 - 1700 |

| Pyridine Ring | C=C, C=N Stretches | 1450 - 1600 |

| Amide N-H | Bend (Amide II) | ~1550 |

| C-Cl | Stretch | 700 - 800 |

X-ray Crystallography for Solid-State Molecular Architecture and Hydrogen Bonding Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the crystal lattice.

This technique would confirm the planarity of the pyridine ring and provide precise measurements for the geometry of the butanamide side chain. A key aspect of the analysis would be the investigation of intermolecular interactions, particularly hydrogen bonding. The amide group (N-H) can act as a hydrogen bond donor, while the amide carbonyl oxygen, the ketone carbonyl oxygen, and the pyridine nitrogen can all act as hydrogen bond acceptors.

The analysis would reveal how these hydrogen bonds and other weaker interactions, such as π-π stacking between pyridine rings or C-H···O interactions, direct the molecular packing in the crystal. For instance, molecules might form hydrogen-bonded chains or dimers. The crystal structure of a related compound, 2-Amino-N-(2-chloropyridin-3yl)benzamide, shows that N—H⋯O and N—H⋯N hydrogen bonds link molecules into sheets. A similar analysis for this compound would elucidate its supramolecular architecture, which is critical for understanding its physical properties like melting point and solubility.

Vibrational Spectroscopy and Chiroptical Methods for Conformational Studies

While IR spectroscopy identifies functional groups, more advanced vibrational techniques, such as Raman spectroscopy, can provide further insight into the molecular structure and conformation. Raman spectroscopy, which measures scattered light, is complementary to IR absorption and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would help confirm the assignments made from the IR spectrum and could provide additional information about the vibrations of the carbon skeleton and the pyridine ring.

Conformational studies focus on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility lies in the rotation around the N-C(amide) and C(amide)-C(methylene) bonds. These rotations determine the relative orientation of the pyridine ring and the butanamide side chain. Computational modeling, in conjunction with vibrational spectroscopy, can be used to predict the energies of different conformers and identify the most stable conformation. The experimental IR and Raman spectra can then be compared to the calculated spectra for different conformers to determine the predominant conformation in the sample.

Chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are powerful techniques for studying chiral molecules. However, since this compound is an achiral molecule (it does not have a non-superimposable mirror image), it will not exhibit a VCD or ROA signal. These techniques would not be applicable for its structural or conformational analysis unless it were placed in a chiral environment or derivatized with a chiral auxiliary.

Overview of Current Research Trajectories and Potential Academic Significance

While specific, in-depth research focused exclusively on N-(2-chloropyridin-3-yl)-3-oxobutanamide is not extensively documented in publicly available literature, its academic significance can be inferred from studies on closely related analogues. Research on compounds like N-2-pyridyl–3-oxobutanamide demonstrates their utility as precursors in the synthesis of more complex heterocyclic systems. researchcommons.orgraco.cat

The primary research trajectory for this compound is therefore likely centered on its application as a synthetic intermediate. The reactive β-ketoamide portion can be used to construct new rings, while the 2-chloropyridine (B119429) moiety offers a site for further elaboration. For instance, the β-ketoamide can react with various reagents to form pyridines, thiophenes, thiazoles, and other heterocyclic structures. researchgate.net Studies on similar 3-oxobutanamides show they can be used to synthesize dihydropyridine (B1217469) and pyridopyridone derivatives. researchcommons.orgraco.cat

The potential academic significance of this compound lies in its ability to serve as a versatile scaffold for generating libraries of novel, complex heterocyclic compounds. These new molecules could be of interest in medicinal chemistry for screening as potential therapeutic agents or in materials science for developing new functional materials. The combination of two highly valuable and reactive motifs in a single, readily accessible molecule makes it a powerful tool for synthetic chemists exploring new chemical space.

Chemical Reactivity and Derivatization Pathways of N 2 Chloropyridin 3 Yl 3 Oxobutanamide

Transformations at the Beta-Ketoamide Moiety

The beta-ketoamide functionality is a cornerstone of the reactivity of N-(2-chloropyridin-3-yl)-3-oxobutanamide, offering opportunities for tautomerism and serving as a key building block in the synthesis of complex molecules through condensation reactions.

The beta-ketoamide portion of this compound can exist in equilibrium between its keto and enol tautomeric forms. This keto-enol tautomerism is a fundamental property of β-dicarbonyl compounds and significantly influences their chemical reactivity. The equilibrium position is sensitive to factors such as the solvent, temperature, and the electronic nature of the substituents.

In solution, N-aryl-3-oxobutanamides typically exist as a mixture of the ketoamide and the Z-enolamide tautomers, both of which are stabilized by intramolecular hydrogen bonds. The equilibrium between these forms can be readily studied using Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the quantification of each tautomer. Generally, the keto form is characterized by the presence of a methylene (B1212753) signal, while the enol form exhibits a vinyl proton signal and a downfield enolic hydroxyl proton signal.

The equilibrium can be influenced by the solvent's polarity and hydrogen-bonding capability. In polar aprotic solvents like DMSO, the keto form may be favored, whereas in non-polar solvents such as chloroform, the enol form often predominates due to the stability of the intramolecular hydrogen bond.

Table 1: Representative Keto-Enol Tautomerism Data for a Generic N-Aryl-3-oxobutanamide

| Tautomer | Key ¹H NMR Signal | Solvent Effect (CDCl₃) | Solvent Effect (DMSO-d₆) |

| Keto | Methylene (-CH₂-) | Minor Component | Major Component |

| Enol | Vinylic (=CH-) & Enolic (-OH) | Major Component | Minor Component |

Note: This table represents a general trend for N-aryl-3-oxobutanamides and the exact equilibrium for this compound would require specific experimental determination.

The active methylene group within the beta-ketoamide moiety of this compound is a key site for nucleophilic attack, enabling condensation reactions with various carbonyl compounds. These reactions are pivotal for the construction of new heterocyclic rings fused to the pyridine (B92270) core or as separate entities.

A notable example of such a reaction is the Hantzsch pyridine synthesis, a multicomponent reaction that typically involves a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. In a modified approach, this compound could potentially react with an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound in the presence of a suitable catalyst to yield dihydropyridine (B1217469) derivatives, which can then be oxidized to the corresponding pyridines.

Furthermore, condensation with arylidenemalononitriles can lead to the formation of highly functionalized dihydropyridine systems. For instance, the reaction of a similar compound, N-2-pyridyl-3-oxobutanamide, with arylidenemalononitriles has been shown to produce dihydropyridine derivatives. researchgate.netresearchcommons.org

Functionalization and Substitution Reactions on the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both nucleophilic and electrophilic reagents. The presence of the chloro group at the 2-position is particularly significant for its functionalization.

The chloro substituent at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the positions ortho and para to it (in this case, the 2- and 4-positions) towards nucleophilic attack. The 3-amido substituent, being electron-withdrawing, further enhances the electrophilicity of the pyridine ring, thereby facilitating the displacement of the chloride ion by a variety of nucleophiles.

This reaction pathway allows for the introduction of a wide range of functional groups at the 2-position, including amines, alkoxides, and thiolates. For example, reaction with primary or secondary amines can yield 2-amino-substituted pyridine derivatives, while treatment with sodium alkoxides or thiolates can introduce alkoxy or alkylthio groups, respectively. The general mechanism proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions at the Chloro Position

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 2-Aminopyridine (B139424) derivative |

| Alkoxide | NaOR | 2-Alkoxypyridine derivative |

| Thiolate | NaSR | 2-Alkylthiopyridine derivative |

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. The existing substituents, the chloro and the amido groups, are both deactivating and will direct incoming electrophiles to specific positions. The chloro group is an ortho, para-director, while the amido group is a meta-director relative to its position.

To overcome the inherent low reactivity of the pyridine ring towards EAS, several strategies can be employed. One common approach is the conversion of the pyridine to its corresponding N-oxide. The N-oxide functionality activates the pyridine ring towards electrophilic attack, particularly at the 4-position, and can also influence the regioselectivity of the substitution. Following the electrophilic substitution, the N-oxide can be readily removed by reduction to regenerate the pyridine ring.

Another strategy involves the use of harsh reaction conditions, such as high temperatures and strong acids, to force the substitution to occur. The regiochemical outcome of such reactions will be governed by the combined directing effects of the existing substituents.

Cyclization Reactions Leading to Novel Heterocyclic Systems

The strategic placement of reactive functional groups in this compound makes it an excellent substrate for a variety of cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions often involve the participation of both the beta-ketoamide moiety and the pyridine ring.

For instance, the active methylene group of the beta-ketoamide can be involved in intramolecular cyclization with a suitably functionalized substituent on the pyridine ring. If the chloro group at the 2-position is first substituted by a nucleophile containing an electrophilic center, subsequent intramolecular condensation can lead to the formation of a new ring fused to the pyridine core.

Furthermore, reactions involving the amide nitrogen and the keto group can lead to the formation of various heterocyclic systems. For example, treatment with benzoyl isothiocyanate could lead to a thiourea (B124793) derivative, which can then be cyclized to form a pyridopyrimidine-2-thione. researchcommons.org Similarly, reaction of the parent N-2-pyridyl-3-oxobutanamide has been shown to lead to pyridopyridone structures upon prolonged heating. researchgate.netresearchcommons.org

The versatility of this compound as a building block is evident in its potential to undergo various cyclocondensation reactions to afford a diverse array of fused heterocycles such as thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines, which are important scaffolds in medicinal chemistry.

Formation of Fused Pyridine and Dihydropyridine Derivatives

The this compound scaffold is amenable to the construction of fused pyridine and dihydropyridine rings, which are core structures in many biologically active compounds. While direct studies on the chlorinated compound are limited, research on the closely related N-2-pyridyl-3-oxobutanamide provides significant insights into these transformations.

One common strategy involves the reaction of the β-ketoamide with arylidenemalononitriles. This reaction typically proceeds through an initial Michael addition, followed by cyclization and tautomerization to yield highly substituted dihydropyridine derivatives. nih.govekb.egresearchgate.net The reaction of N-2-pyridyl-3-oxobutanamide with various arylidenemalononitriles has been shown to produce the corresponding dihydropyridine derivatives in good yields. nih.govekb.eg

Furthermore, fused pyridine systems can be accessed through intramolecular cyclization reactions. For instance, the active methylene group in the butanamide chain can participate in cyclization with the pyridine ring, potentially facilitated by the electron-withdrawing nature of the chloro substituent. While specific examples for the title compound are not extensively documented, the general reactivity pattern of 3-aminopyridine (B143674) derivatives suggests that intramolecular cyclization to form pyridopyridine or similar fused systems is a feasible pathway. researchgate.net

Synthesis of Pyran, Pyrimidine (B1678525), and Azolopyrimidine Systems

The versatile reactivity of this compound extends to the synthesis of other important heterocyclic systems, including pyrans, pyrimidines, and azolopyrimidines.

Pyran Derivatives: The formation of 4H-pyran derivatives can be achieved through the reaction of the corresponding pyridopyridone, obtained from the cyclization of N-2-pyridyl-3-oxobutanamide, with arylidenemalononitriles. nih.govekb.eg This reaction likely proceeds via a Michael addition followed by an intramolecular cyclization and dehydration. The general reactivity suggests that this compound could be a suitable precursor for pyran-annulated systems.

Pyrimidine Derivatives: The synthesis of pyrimidine rings typically involves the condensation of a 1,3-dicarbonyl compound with a binucleophile containing a N-C-N fragment, such as urea (B33335) or thiourea. The β-ketoamide functionality in this compound makes it an ideal substrate for such reactions. For example, treatment of a pyridopyridone derived from N-2-pyridyl-3-oxobutanamide with benzoylisothiocyanate yields a thiourea derivative, which upon cyclization in the presence of a strong acid, affords pyridopyrimidinethione derivatives. nih.govekb.egresearchgate.net This approach highlights a viable route to fused pyrimidine systems.

Azolopyrimidine Derivatives: Azolopyrimidines, which are fused systems containing an azole (e.g., pyrazole, triazole) and a pyrimidine ring, can be synthesized from precursors derived from this compound. The synthesis of pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines has been reported from the reaction of enaminones with aminopyrazoles and aminotriazoles, respectively. researchgate.net Given that the title compound can be converted to enaminone derivatives, this presents a pathway for the synthesis of these complex heterocyclic systems.

Other Heterocyclic Annulation Reactions (e.g., Thiophene (B33073), Diazepine (B8756704), Thiazole (B1198619), Thieno[2,3-b]pyridine (B153569) Derivatives)

The reactivity of the β-ketoamide moiety allows for its participation in various classical named reactions to form a range of other heterocyclic rings.

Thiophene Derivatives: The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes, involving the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur. semanticscholar.org 3-Oxobutanamides can serve as the carbonyl component in this reaction, suggesting a potential route to thiophene derivatives from this compound. nih.govresearchgate.net Another approach is the Fiesselmann thiophene synthesis, which involves the reaction of thioglycolic acid derivatives with β-dicarbonyl compounds.

Diazepine Derivatives: The synthesis of diazepine derivatives can be achieved by the condensation of 1,3-dicarbonyl compounds with diamines. For instance, the reaction of a 3-oxobutanamide with ethylenediamine (B42938) can afford 1,4-diazepine derivatives. nih.govresearchgate.net This suggests a straightforward pathway to diazepine-fused systems from the title compound.

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classical method for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide. synarchive.com While not a direct reaction of the β-ketoamide itself, derivatives of this compound, such as an α-halo derivative, could potentially be used in this synthesis.

Thieno[2,3-b]pyridine Derivatives: The synthesis of thieno[2,3-b]pyridines can be accomplished through the reaction of 3-aminopyridine derivatives with β-ketoesters or their equivalents, followed by cyclization. Given that this compound is a 3-amidopyridine, it could serve as a precursor for the formation of the pyridine part of the thieno[2,3-b]pyridine system. The reaction of 3-amino-2-chloropyridine (B31603) with various reagents is a known route to this heterocyclic system. google.com The Thorpe-Ziegler cyclization of appropriate precursors derived from 2-mercaptonicotinonitriles is another established method. nih.gov

Regioselectivity and Stereoselectivity in Complex Derivatization Reactions

The concepts of regioselectivity and stereoselectivity are paramount in the synthesis of complex molecules from this compound, as they dictate the precise spatial arrangement of atoms in the final products.

In cyclization reactions, regioselectivity is often governed by the relative reactivity of the different nucleophilic and electrophilic centers within the molecule. For instance, in the formation of fused heterocyclic systems, the cyclization can occur at different positions on the pyridine ring, leading to isomeric products. The presence of the chloro group can influence the electron density at different positions of the pyridine ring, thereby directing the site of cyclization.

Stereoselectivity: Stereoselectivity becomes a critical consideration when new chiral centers are formed during derivatization reactions. For example, in the reduction of the ketone group in the 3-oxobutanamide moiety, a new stereocenter is created at the resulting secondary alcohol. The stereochemical outcome of such a reduction can be influenced by the choice of reducing agent and the presence of chiral auxiliaries or catalysts. Studies on the stereoselective reduction of β-keto amides have shown that high diastereoselectivity can be achieved, leading to the preferential formation of either the syn- or anti-diastereomer of the corresponding β-hydroxy amide. researchgate.net

Computational and Theoretical Investigations of N 2 Chloropyridin 3 Yl 3 Oxobutanamide

Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Frontier Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. xisdxjxsu.asia These methods are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and to describe the distribution and energy of electrons within the molecule (electronic structure).

The process begins with geometry optimization, where computational algorithms find the lowest energy conformation of the molecule. For N-(2-chloropyridin-3-yl)-3-oxobutanamide, this would involve determining the precise bond lengths, bond angles, and dihedral angles, such as the twist between the pyridine (B92270) ring and the butanamide side chain.

Once the optimized geometry is obtained, the electronic properties can be analyzed. A key aspect of this is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic potential. researchgate.net Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic potential. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular reactivity and stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. xisdxjxsu.asia For a related compound, 3,3′-(1,4-phenylene)bis[2-(6-chloropyridin-3-yl)prop-2-enenitrile], the calculated HOMO-LUMO energy gap was found to be 3.02 eV, indicating its chemical reactivity. researchgate.net Similar calculations for this compound would reveal its charge transfer characteristics and reactivity profile.

Table 1: Illustrative Data from Quantum Chemical Calculations on Analogous Compounds This table presents the type of data obtained from DFT calculations on related compounds, as specific values for this compound are not available in the cited literature.

| Parameter | Description | Example Value (from related compounds) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~3.02 eV researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and stability. mdpi.com

For a molecule like this compound, which has several rotatable bonds, MD simulations can explore the accessible conformational landscape. nih.gov By simulating the molecule's movement in a solvent environment (such as water or an organic solvent) over a period of nanoseconds, researchers can identify the most populated conformations and the energy barriers for transitioning between them.

Key analyses from MD simulations include the Root-Mean-Square Deviation (RMSD), which tracks the molecule's structural changes relative to its initial state, and the Root-Mean-Square Fluctuation (RMSF), which identifies the flexibility of specific parts of the molecule. Such simulations are crucial for understanding how the molecule might adapt its shape to fit into the active site of a biological target, a critical aspect of drug design. mdpi.com MD simulations on new functionalized isoxazoles, for example, have been used to support the stability of ligand-receptor complexes. mdpi.com

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is an increasingly vital tool for predicting spectroscopic data and aiding in the structural elucidation of new compounds. frontiersin.org By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical NMR and IR spectra that can be compared with experimental results.

DFT methods are widely used to predict ¹H and ¹³C NMR chemical shifts. github.io The accuracy of these predictions has improved significantly, with modern workflows often achieving a mean absolute error of around 0.1 ppm for proton spectra when compared to experimental data in solution. frontiersin.orggithub.io For the 2-chloropyridine (B119429) moiety, experimental ¹H NMR data is available, which could serve as a benchmark for validating computational methods on this fragment. chemicalbook.comspectrabase.com

Similarly, theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies. xisdxjxsu.asianih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. arxiv.org The predicted spectrum, showing the position and intensity of absorption bands, can help assign the vibrational modes observed in an experimental IR spectrum. For instance, calculations could precisely identify the frequencies corresponding to the C=O stretching of the amide and ketone groups, and the C-Cl stretching of the pyridine ring. Combining computational and experimental spectra is a powerful approach for high-throughput chemical structure identification. nih.gov

Mechanistic Elucidation of Synthetic and Reaction Pathways via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products, including the structures of any transition states and intermediates. mdpi.commdpi.com

The synthesis of N-aryl-3-oxobutanamides and their subsequent use in heterocyclic synthesis are areas where mechanistic studies could provide valuable insights. beilstein-journals.orgnii.ac.jpnih.gov For example, the synthesis of this compound likely proceeds via the acylation of 3-amino-2-chloropyridine (B31603). Computational modeling could confirm the favorability of this pathway, calculate activation energies, and explore potential side reactions.

Furthermore, in reactions where N-aryl-3-oxobutanamides are used as building blocks, computational studies can explain observed chemo-, regio-, and stereoselectivity. mdpi.combeilstein-journals.org DFT calculations have been successfully used to study the [3+2] cycloaddition reactions of related heterocyclic systems, explaining why certain products are favored by analyzing the energies of different transition states. mdpi.com

In Silico Profiling of Intermolecular Interactions and Recognition (e.g., hydrogen bonding, pi-stacking)

The way a molecule interacts with its environment is governed by non-covalent intermolecular forces. In silico methods are essential for identifying and quantifying these interactions, which are critical for crystal packing, solubility, and ligand-protein binding.

For this compound, several key interactions can be anticipated. The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing it to form strong hydrogen bonds with itself or other molecules like water.

Additionally, the 2-chloropyridine ring is an aromatic π-system capable of engaging in π-π stacking interactions. libretexts.orggeorgetown.edu These interactions occur when aromatic rings stack face-to-face or in a displaced parallel arrangement and are crucial in the structure of many biological and material systems. researchgate.netresearchgate.net Computational analysis can determine the preferred geometry (e.g., parallel-displaced vs. T-shaped) and the energetic contribution of these π-interactions. Techniques like Hirshfeld surface analysis can be employed to visualize and quantify the various intermolecular contacts within a crystal structure. researchgate.net

Table 2: Common Intermolecular Interactions for this compound This table describes the potential intermolecular interactions the title compound could engage in, based on its functional groups.

| Interaction Type | Participating Moieties | Significance |

|---|---|---|

| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Ketone C=O (acceptor), Pyridine N (acceptor) | Key for self-assembly, crystal packing, and interaction with polar solvents and biological targets. |

| π-π Stacking | 2-Chloropyridine ring | Contributes to the stability of crystal structures and binding in aromatic pockets of proteins. researchgate.net |

| Halogen Bonding | Chlorine atom on the pyridine ring (as an electrophilic region) | Can interact with nucleophilic atoms (e.g., oxygen, nitrogen), influencing molecular recognition. |

Exploration of Structure Activity Relationships Sar in N 2 Chloropyridin 3 Yl 3 Oxobutanamide Derivatives Molecular Recognition Focus

Rational Design Principles for Structural Modification and Analogue Synthesis

The rational design of analogues for N-(2-chloropyridin-3-yl)-3-oxobutanamide is grounded in established medicinal chemistry principles. The goal is to systematically modify the lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties. This process often begins with the synthesis of a core scaffold, which can then be elaborated upon. For instance, the synthesis of related N-2-pyridyl–3-oxobutanamide structures can be achieved by fusing 2-aminopyridine (B139424) with ethyl acetoacetate (B1235776). raco.catraco.cat This foundational reaction provides a versatile platform for introducing a variety of substituents.

Key strategies for structural modification include:

Substituent Variation: Introducing different chemical groups onto the pyridine (B92270) ring or the butanamide side chain can significantly alter the molecule's electronic and steric properties. For example, modifying the position and nature of halogen substituents on the pyridine ring can influence binding affinity and metabolic stability.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved activity or reduced toxicity. For example, the amide linkage could be replaced with bioisosteres like oxadiazoles (B1248032) to explore different binding interactions. mdpi.com

Scaffold Hopping: This involves replacing the central chemical scaffold with a structurally different one while maintaining the original's key binding features. This can lead to the discovery of novel chemical series with improved properties.

Active Substructure Splicing: This method involves combining active substructures from different molecules to create new hybrid compounds with potentially enhanced or novel activities. mdpi.com For example, combining the chloropyridinyl moiety with other heterocyclic systems known for specific biological activities is a common approach. researchgate.net

The synthesis of new derivatives often involves multi-step reaction sequences. For example, N-2-pyridyl-3-oxobutanamide can be used as a starting material to create more complex heterocyclic systems like dihydropyridines and pyridazines through reactions with reagents such as arylidenemalononitrile. raco.catraco.cat

Identification of Key Structural Features Governing Specific Molecular Interactions

The biological activity of this compound derivatives is determined by specific interactions with their biological targets. Identifying the key structural features responsible for these interactions is a crucial aspect of SAR studies.

For the this compound scaffold, several features are likely to be important for molecular recognition:

The Chloropyridine Ring: The pyridine ring is a common feature in many biologically active compounds. ontosight.ai Its aromatic nature allows for π-π stacking interactions with aromatic residues in a binding pocket. The nitrogen atom can act as a hydrogen bond acceptor, while the chlorine atom can form halogen bonds or participate in hydrophobic interactions. The position of the chlorine atom is critical, as it influences the electronic distribution of the ring and its interaction with the target.

The Amide Linkage: The amide group is a key structural feature that can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of strong and specific hydrogen bonds with the target protein, which are often crucial for binding affinity.

The 3-Oxobutanamide Moiety: This part of the molecule provides additional points for interaction. The ketone group can act as a hydrogen bond acceptor, and the flexible side chain can adopt different conformations to fit into a binding pocket. The terminal methyl group can engage in hydrophobic interactions.

SAR studies on related compounds have shown that even small changes to these features can have a significant impact on activity. For example, in a series of imidazodiazepines, the replacement of a 2'-fluorophenyl substituent with a 2'-pyridine substituent resulted in a decrease in binding affinity for the kappa opioid receptor, highlighting the importance of the electronic and steric properties of the aromatic ring. mdpi.com Similarly, studies on pyridinone-based inhibitors have revealed the importance of hydrogen bond acceptor groups and hydrophobic aromatic features for potent inhibition of the SARS-CoV-2 3CLpro enzyme. nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by correlating molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, with their observed activity. nih.gov

For this compound derivatives, a QSAR study would involve calculating a range of molecular descriptors, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and electronegativity. nih.gov They are important for understanding electrostatic interactions with the target.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and van der Waals volume. nih.govnih.gov They are crucial for determining how well the molecule fits into the binding site.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common. Hydrophobicity is a key factor in drug absorption, distribution, and binding to hydrophobic pockets in proteins.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe its connectivity and branching.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. researchgate.netnih.gov A good QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For example, a QSAR study on a series of antituberculosis compounds suggested a pivotal role for van der Waals volume, electron density, and electronegativity in their activity. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Partial Atomic Charges, Dipole Moment, Electronegativity | Distribution of electrons, polarity, ability to attract electrons |

| Steric | Molecular Weight, Van der Waals Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP, Molar Refractivity | Lipophilicity and ability to cross cell membranes |

| Topological | Connectivity Indices, Wiener Index | Molecular branching and connectivity |

Ligand-Target Interaction Profiling at the Molecular Level (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Understanding how a ligand interacts with its target at the atomic level is fundamental to structure-based drug design. Techniques like molecular docking and molecular dynamics simulations are used to predict and analyze the binding mode of a ligand within the active site of an enzyme or the binding pocket of a receptor. nih.gov

For this compound derivatives, a molecular docking study would involve computationally placing the molecule into the three-dimensional structure of its target protein. The goal is to find the most favorable binding orientation and conformation, which is typically the one with the lowest binding energy.

The analysis of the docked pose can reveal key interactions, such as:

Hydrogen Bonds: The amide N-H and C=O groups, as well as the pyridine nitrogen and the ketone oxygen, are likely to form hydrogen bonds with amino acid residues in the binding site.

Hydrophobic Interactions: The chloropyridine ring and the methyl group of the butanamide chain can interact with nonpolar residues like leucine, isoleucine, and valine.

π-π Stacking: The aromatic pyridine ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The chlorine atom on the pyridine ring can form a halogen bond with an electron-rich atom, such as an oxygen or nitrogen atom, in the binding pocket.

These interactions are crucial for the stability of the ligand-target complex. For instance, in the binding of inhibitors to the SARS-CoV-2 3CLpro enzyme, interactions with key amino acids like Leu167 and Gln189 were found to be essential for potent inhibition. nih.gov Similarly, allosteric networks of interactions have been identified that mediate communication between ligand binding sites and the functional regions of proteins. nih.gov By understanding these interactions, medicinal chemists can rationally design new derivatives with improved binding affinity and selectivity.

Table 2: Potential Molecular Interactions of this compound

| Structural Feature of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| Chlorine Atom | Halogen Bond, Hydrophobic Interaction | Backbone Carbonyls, Leucine, Valine |

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Backbone Carbonyls |

| Amide C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Serine |

| Ketone C=O | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

Advanced Research Applications and Future Directions in Chemical Sciences

Role as a Versatile Synthon in the Synthesis of Complex Organic Molecules

In the field of organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. wikipedia.org N-(2-chloropyridin-3-yl)-3-oxobutanamide serves as a highly versatile synthon, primarily due to the presence of multiple reactive sites that can be selectively targeted to build a wide array of complex heterocyclic systems.

The β-ketoamide portion of the molecule offers dual reactivity. The active methylene (B1212753) group, situated between two carbonyl groups, is readily deprotonated to form a nucleophilic enolate, while the carbonyl groups themselves are electrophilic centers. This functionality allows the compound to participate in a variety of condensation and cyclization reactions. For instance, it can react with arylidenemalononitriles to form dihydropyridine (B1217469) derivatives. researchcommons.orgraco.cat

Research has demonstrated its utility in synthesizing a range of fused and polyfunctional heterocyclic compounds. By carefully choosing reaction partners and conditions, chemists can guide the cyclization pathways to produce pyridopyridones, pyridazines, and pyridopyrimidinethione derivatives. researchcommons.orgresearchgate.net For example, the reaction of N-2-pyridyl-3-oxobutanamide with arylidenemalononitriles can yield dihydropyridine derivatives through a Michael addition followed by intramolecular cyclization. researchcommons.orgraco.cat This reactivity underscores its value as a building block for creating molecular diversity from a single, readily accessible starting material. researchgate.netsciencepublishinggroup.com

| Resulting Molecular Class | Key Reactants | Reaction Type |

| Dihydropyridines | Arylidenemalononitriles | Michael Addition, Cyclization |

| Fused Pyridines (Pyridopyridones) | Self-condensation (extended reaction time) | Intramolecular Cyclization |

| Pyridazines | Aryl diazonium salts, Malononitrile | Azo coupling, Cyclocondensation |

| Pyridopyrimidinethiones | Benzoyl isothiocyanates | Addition, Cyclization |

Potential in Agrochemical Research as a Precursor or Lead Scaffold

The pyridine (B92270) ring is a "privileged scaffold" in medicinal and agrochemical chemistry, appearing in numerous commercial products. nih.govresearchgate.netmdpi.com Nicotinamide derivatives, in particular, have been extensively investigated for their biological activities. nih.gov The structure of this compound combines this important heterocyclic core with an amide linkage, a common feature in many bioactive molecules, making it an attractive starting point for agrochemical discovery. nih.gov

While direct agrochemical applications of this specific compound are not widely reported, its structural motifs are present in molecules with known fungicidal and insecticidal properties. For example, many modern fungicides act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which often feature an amide linkage and a heterocyclic ring system. semanticscholar.org The development of resistance to existing fungicides necessitates the discovery of compounds with novel modes of action, and versatile scaffolds like this one are valuable for creating libraries of new potential agents. mdpi.com

The 2-chloro-3-amino pyridine portion is a key intermediate in the synthesis of several pesticides. By modifying the 3-oxobutanamide side chain, researchers can systematically alter the compound's physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) to optimize its interaction with biological targets in pests and pathogens. nih.gov This process could lead to the identification of new lead compounds for the development of next-generation fungicides or insecticides. google.com

Table 2: Bioactivity of Structurally Related Scaffolds in Agrochemical Research

| Scaffold | Type of Activity | Target Organism Example | Reference |

| Nicotinamide Derivatives | Antifungal | G. zeae, F. oxysporum | nih.gov |

| Pyridine-based Fungicides | Antifungal | Broad spectrum plant pathogens | semanticscholar.org |

| Thiophene-Pyridine Hybrids | Antifungal | Aspergillus fumigatus | mdpi.com |

| Phenylpyrazole Insecticides | Insecticidal | Pests with GABA-gated chloride channels | google.com |

Exploration in Materials Science or Catalysis Utilizing Heterocyclic and Amide Scaffolds

The inherent structural features of this compound suggest potential, though largely unexplored, applications in materials science and catalysis. The pyridine nitrogen atom possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows it to act as a ligand in the formation of metal-organic frameworks (MOFs) or coordination polymers. The specific substitution pattern on the pyridine ring and the nature of the side chain would influence the resulting material's structure and properties.

Furthermore, the amide group is a strong hydrogen-bond donor and acceptor. This capability can be exploited to direct the self-assembly of molecules into supramolecular structures, such as gels, liquid crystals, or other organized materials. The interplay between the coordination potential of the pyridine ring and the hydrogen-bonding capacity of the amide could lead to the design of novel functional materials with tailored electronic or optical properties.

In catalysis, pyridine-containing molecules are widely used as ligands to stabilize and modulate the reactivity of metal catalysts. The this compound scaffold could be modified to create bidentate or polydentate ligands for asymmetric catalysis or other transition-metal-catalyzed reactions. The electronic properties of the catalyst could be fine-tuned by altering the substituents on the pyridine ring.

Development of Novel Chemical Probes and Analytical Tools Based on the Compound's Reactivity

Chemical probes are small molecules used to study and manipulate biological systems. nih.govnih.gov The development of such tools often relies on a molecular scaffold that can be readily modified and possesses a reactive "warhead" to interact with a biological target. This compound is a candidate for such development.

The β-ketoamide moiety is known to interact with various biological targets and can be a key feature in designing enzyme inhibitors. acs.org The reactivity of the active methylene group could be harnessed to covalently label target proteins, providing a means to identify and study their function. The pyridine ring serves as a scaffold that can be functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags, without significantly altering the core structure's binding properties. These modifications would enable the visualization and isolation of the target biomolecules.

Moreover, the coordination chemistry of the pyridine and keto-amide groups could be exploited to create chemosensors for specific metal ions. Binding of a target ion would induce a change in the molecule's conformation or electronic structure, leading to a detectable signal, such as a change in color or fluorescence.

Emerging Trends and Unexplored Reactivity in the Field of Pyridine and Beta-Ketoamide Chemistry

The fields of pyridine and beta-ketoamide chemistry are continually evolving, with new synthetic methods and applications emerging regularly. A significant trend is the use of these scaffolds in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. researchgate.net This approach offers high efficiency and molecular diversity. This compound, with its multiple reactive sites, is an ideal candidate for the design of novel MCRs to rapidly generate libraries of complex, drug-like molecules.

Another emerging area is photoredox catalysis, which uses light to enable novel chemical transformations. The pyridine ring can influence the electronic properties of a molecule, and future research could explore the photochemical reactivity of this compound and its derivatives, potentially leading to new methods for C-H activation or cross-coupling reactions.

The versatility of the α-ketoamide motif as a privileged structure in drug discovery is also an area of growing interest. acs.org While its role as an electrophilic warhead is well-established, its ability to act as a non-covalent conformational constraint or a hydrogen-bond donor/acceptor is increasingly being exploited. Unexplored avenues for this compound could involve its use in designing allosteric modulators or protein-protein interaction inhibitors, where its specific three-dimensional structure can be leveraged for high-target selectivity.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-chloropyridin-3-yl)-3-oxobutanamide, and how can reaction yields be maximized?

Methodological Answer: The compound can be synthesized via solvent-free reflux of 2-chloropyridin-3-amine with ethyl acetoacetate, following protocols for analogous 3-oxobutanamide derivatives. For example, N-(2,4-dimethoxyphenyl)-3-oxobutanamide was synthesized in 2 hours under solvent-free conditions at reflux temperature . Key parameters include stoichiometric ratios (1:1.2 amine to ethyl acetoacetate) and post-reaction purification via recrystallization. Yield optimization may require adjusting reaction time (typically 2–4 hours) and monitoring by TLC .

Q. How can oxidation reactions of this compound be optimized using (diacetoxyiodo)benzene (DIB)?

Methodological Answer: DIB-mediated oxidation converts the 3-oxobutanamide moiety to dichloroacetamide derivatives. For N-(2-chlorophenyl)-3-oxobutanamide, reactions with DIB (1.5–2.0 equiv) in dichloromethane at 0–5°C for 4–6 hours achieved 75–85% yields. Substituent effects are minimal, as electron-donating or -withdrawing groups on the aryl ring do not significantly alter reaction efficiency . Monitor reaction progress via NMR to detect the disappearance of the β-ketoamide proton (δ 3.5–4.0 ppm).

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- 1H/13C NMR : Key signals include the β-ketoamide proton (δ 3.6–3.8 ppm, singlet) and carbonyl carbons (δ 170–175 ppm for the amide, δ 200–205 ppm for the ketone) .

- FT-IR : Confirm β-ketoamide structure via C=O stretches at 1650–1680 cm⁻¹ (amide) and 1700–1730 cm⁻¹ (ketone) .

- HRMS : Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]+ for C₉H₈ClN₂O₂: calc. 227.0254, observed 227.0256) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., low crystal quality or twinning) be addressed during structural analysis of this compound derivatives?

Methodological Answer: For low-quality crystals, employ high-intensity X-ray sources (e.g., synchrotron radiation) and cryocooling (100 K) to mitigate disorder. Use SHELXL for refinement, leveraging its robust handling of twinned data via HKLF5 format . For example, N-(4-ethoxyphenyl)-3-oxobutanamide was resolved in orthorhombic space group Pca2₁ with R₁ = 0.039 by integrating multi-scan absorption corrections (SADABS) and iterative refinement of anisotropic displacement parameters .

Q. How should contradictory biological activity data (e.g., IC₅₀ variability) be interpreted for 3-oxobutanamide derivatives targeting metabolic pathways?

Methodological Answer: Variability may arise from assay conditions (e.g., glucose concentration in GLUT inhibition studies) or cell-line-specific expression of targets like GLUT4. For Fasentin analogs, validate IC₅₀ values using orthogonal assays (e.g., glucose uptake via 2-NBDG fluorescence vs. radiolabeled 3H-2-deoxyglucose) . Ensure ATP levels are monitored to rule off-target effects on mitochondrial function.

Q. What strategies resolve substituent-dependent reaction pathway divergences (e.g., heterocyclization vs. benzoxazocine formation)?

Methodological Answer: Substituent electronics and reaction dynamics dictate product selectivity. For N-(2-methoxyphenyl)-3-oxobutanamide, ytterbium triflate catalysis under ultrasonication favors benzoxazocine formation via accelerated cyclization, while conventional stirring yields dihydro-isoxazolopyridine . Screen catalysts (e.g., Yb(OTf)₃ vs. Sc(OTf)₃) and energy inputs (microwave/ultrasonication) to control pathway specificity.

Q. How can structure-activity relationships (SAR) be validated for 3-oxobutanamide derivatives with conflicting docking predictions?

Methodological Answer: Combine molecular docking (AutoDock Vina) with molecular dynamics (GROMACS) to assess binding mode stability. For EGFR-targeted analogs, validate SAR by mutating key residues (e.g., T790M in EGFR) and testing inhibition in isogenic cell lines . Cross-reference with crystallographic data (e.g., PDB 4WKQ for EGFR) to resolve steric/electronic mismatches.

Q. What protocols reconcile conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) in structurally similar derivatives?

Methodological Answer: Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, diastereotopic protons in N-aryl-3-oxobutanamides may split into complex multiplets; variable-temperature NMR (VT-NMR) can simplify spectra by averaging rotamers at elevated temperatures (e.g., 50°C in DMSO-d₆) . Confirm assignments via NOESY to detect spatial proximities between aryl and β-ketoamide groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.